molecular formula C12H15NO5S B3022367 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 202751-29-9

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B3022367
CAS No.: 202751-29-9
M. Wt: 285.32 g/mol
InChI Key: LWZATQDWEXAGQR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a pyrrolidine ring via a sulfonyl group. The carboxylic acid functional group is attached to the pyrrolidine ring, making this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxybenzenesulfonyl derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

The major products formed from these reactions include 4-hydroxybenzenesulfonyl derivatives, benzenesulfonyl sulfides, and various substituted benzenesulfonyl compounds.

Scientific Research Applications

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • 4-Hydroxybenzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride

Uniqueness

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. The combination of the methoxy, sulfonyl, and carboxylic acid groups provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZATQDWEXAGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387149
Record name 1-(4-Methoxybenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81242-27-5
Record name 1-(4-Methoxybenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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